molecular formula C15H23N3O2 B14862067 Tert-butyl 3-(pyridin-3-ylmethyl)piperazine-1-carboxylate

Tert-butyl 3-(pyridin-3-ylmethyl)piperazine-1-carboxylate

Cat. No.: B14862067
M. Wt: 277.36 g/mol
InChI Key: ZRUDQBDZNIJOAY-UHFFFAOYSA-N
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Description

®-3-PYRIDIN-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a pyridine ring attached to a piperazine moiety, with a tert-butyl ester group at the carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-PYRIDIN-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the esterification of the corresponding carboxylic acid with tert-butanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.

Another method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which affords tert-butyl esters with free amino groups quickly and in good yields . This method is advantageous due to its high efficiency and compatibility with various carboxylic acids and alcohols.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, enhancing the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-PYRIDIN-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Mechanism of Action

The mechanism of action of ®-3-PYRIDIN-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety allows it to interact with various receptors and enzymes, modulating their activity. The pyridine ring enhances its binding affinity and specificity, making it a valuable tool in the study of molecular interactions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    ®-3-PYRIDIN-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID METHYL ESTER: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    ®-3-PYRIDIN-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID ETHYL ESTER: Similar structure but with an ethyl ester group instead of a tert-butyl ester.

    ®-3-PYRIDIN-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID ISOPROPYL ESTER: Similar structure but with an isopropyl ester group instead of a tert-butyl ester.

Uniqueness

The tert-butyl ester group in ®-3-PYRIDIN-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER provides enhanced stability against various nucleophiles and reducing agents, as well as convenient deprotection under acidic conditions . This makes it a preferred choice in synthetic organic chemistry, particularly for protecting carboxylic acid functionalities during multi-step synthesis.

Properties

IUPAC Name

tert-butyl 3-(pyridin-3-ylmethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-7-17-13(11-18)9-12-5-4-6-16-10-12/h4-6,10,13,17H,7-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUDQBDZNIJOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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